

In-depth Technical Guide: JV8 Compound Solubility and Stability

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Compound of Interest		
Compound Name:	JV8	
Cat. No.:	B15570335	Get Quote

Executive Summary

This document addresses a request for an in-depth technical guide on the solubility and stability of a compound referred to as "JV8". Extensive searches of scientific literature and chemical databases have revealed that "JV8" is not a commonly recognized designation for a research compound or drug candidate. The identifier "JV8" corresponds to a specific ligand in the RCSB Protein Data Bank (PDB), with the chemical name N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide.

Despite a thorough investigation into this chemical entity, no publicly available data regarding its solubility, stability, associated signaling pathways, or experimental protocols for its analysis could be located. This guide outlines the identification of the compound and the current void of information in the public domain.

Identification of the "JV8" Compound

The designation "**JV8**" is an identifier for a ligand within the RCSB Protein Data Bank. The chemical and structural details are as follows:

- Systematic Name: N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide
- Molecular Formula: C₁₈H₁₆N₂O₂
- Canonical SMILES: Cc1ccccc1OCC(=O)Nc2ccc3cc(ccn3)c2



This compound appears as a ligand in at least one PDB entry, indicating its existence and use in a structural biology context. However, its presence in a crystal structure does not guarantee that extensive biochemical or pharmaceutical property testing has been performed or published.

Assessment of Data Availability

A comprehensive search was conducted using the following search terms and strategies:

- "JV8 compound solubility"
- "JV8 compound stability"
- "N-isoguinolin-6-yl-2-(2-methylphenoxy)ethanamide solubility"
- "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide stability"
- "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide experimental protocol"
- "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide signaling pathway"

The search of major scientific databases and the public web yielded no specific results containing quantitative or qualitative data on the solubility and stability of this compound. Consequently, there is no information available to populate data tables or to detail experimental protocols.

Signaling Pathways and Experimental Workflows

The request included the creation of diagrams for signaling pathways and experimental workflows. As no research papers or technical documents were found that describe the biological activity or the experimental handling of N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide, it is not possible to create any relevant diagrams. The compound's mechanism of action, its biological targets (beyond its presence in a single PDB structure), and any established protocols for its use are not documented in accessible literature.

Conclusion and Recommendations

Foundational & Exploratory





The compound designated as "**JV8**" is identified as N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide. There is a significant absence of publicly available scientific literature detailing its physicochemical properties such as solubility and stability, as well as its biological effects.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

- Primary Literature Review: The starting point for any investigation would be the publication associated with the PDB entry where this ligand is found. This may provide some context for its use, although it is unlikely to contain a full physicochemical profile.
- De Novo Analysis: If this compound is of significant interest for a drug development program, it would be necessary to synthesize or procure the compound and perform de novo solubility and stability studies. This would involve standard experimental protocols for kinetic and thermodynamic solubility assessment in various solvents (e.g., water, DMSO, PBS) and stability testing under different conditions (e.g., temperature, pH, in plasma).

Without any foundational data, it is not possible to provide the requested in-depth technical guide. The information presented here serves to clarify the identity of the "**JV8**" compound and to report the current lack of available data in the public domain.

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